molecular formula C10H9ClF2N2S B6180802 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 2613388-27-3

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B6180802
CAS RN: 2613388-27-3
M. Wt: 262.7
InChI Key:
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Description

“4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C10H9ClF2N2S and a molecular weight of 262.7 . It’s part of the thiazole family, which are heterocyclic compounds that have been found to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of “4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride” can be analyzed using various methods such as X-ray diffraction and density functional theory (DFT). These methods can reveal important details about the compound’s structure, including bond lengths, bond angles, and the spatial arrangement of atoms .


Physical And Chemical Properties Analysis

“4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride” has a molecular weight of 262.7 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Future Directions

The future directions for research on “4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the diverse biological activities of thiazoles, this compound could have potential uses in various fields such as medicine or agriculture .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride' involves the reaction of difluoromethyl phenyl sulfide with thiosemicarbazide followed by cyclization and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Difluoromethyl phenyl sulfide", "Thiosemicarbazide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Difluoromethyl phenyl sulfide is reacted with thiosemicarbazide in the presence of a suitable solvent and a catalyst to form 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-thiol.", "Step 2: The thiazole-thiol is cyclized by heating with a suitable oxidizing agent to form 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound, '4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride'." ] }

CAS RN

2613388-27-3

Molecular Formula

C10H9ClF2N2S

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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